molecular formula C15H10FNO2 B1300956 1-(4-fluorobenzyl)-1H-indole-2,3-dione CAS No. 313245-18-0

1-(4-fluorobenzyl)-1H-indole-2,3-dione

Cat. No. B1300956
M. Wt: 255.24 g/mol
InChI Key: PWIMVFQGGOJPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-fluorobenzyl)-1H-indole-2,3-dione is a fluorinated organic molecule that is structurally related to indole-2,3-dione derivatives. These derivatives are of significant interest due to their potential applications in pharmaceuticals and materials science. The presence of the fluorobenzyl group may influence the physical, chemical, and biological properties of the molecule.

Synthesis Analysis

The synthesis of related indole derivatives has been explored in various studies. For instance, the synthesis of 3-amino-1H-quinazoline-2,4-diones starting from fluorobenzoic acid involves the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement to form the quinazolinedione ring . Although not directly describing the synthesis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, this method provides insight into the potential synthetic routes involving fluorinated aromatic compounds and urea derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of 4-(α-hydroxy-p-fluorobenzyl)isochroman-1,3-dione was determined, revealing strong intramolecular and intermolecular bonds, which could be indicative of the structural characteristics of similar fluorinated compounds . Additionally, the synthesis and structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile were confirmed by X-ray crystallography, which showed intramolecular hydrogen bonding and intermolecular interactions . These findings suggest that 1-(4-fluorobenzyl)-1H-indole-2,3-dione may also exhibit specific bonding patterns that could be studied using similar techniques.

Chemical Reactions Analysis

The reactivity of indole derivatives can be complex, as demonstrated by the one-step synthesis of 1H-benz[f]indole-4,9-diones through a regioselective photoaddition of 2-amino-1,4-naphthoquinone with various alkenes . This process involves photoinduced transformations that could potentially be applied to the synthesis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, considering the structural similarities. The photoaddition reactions and subsequent air oxidation of intermediary hydroquinones provide a pathway for the formation of indole-dione derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indole derivatives can be inferred from related compounds. For instance, the strategic synthesis of difluoromethylated indol-2-ones involved direct fluorination and was characterized by various spectroscopic methods . These compounds exhibited good antimicrobial activities, suggesting that the introduction of fluorine atoms can significantly affect the biological properties of indole derivatives. The physical properties such as solubility, melting point, and stability of 1-(4-fluorobenzyl)-1H-indole-2,3-dione could be similar to those of the compounds studied in these papers, although specific studies on this compound would be required for accurate determination.

Scientific Research Applications

Acetylcholinesterase Inhibition

1-(4-fluorobenzyl)-1H-indole-2,3-dione and its analogs have been investigated for their potential as acetylcholinesterase inhibitors, particularly in the context of Alzheimer's disease treatment. Research has indicated that these compounds exhibit potent acetylcholinesterase inhibitory activity, with some derivatives showing superior potency compared to the standard drug donepezil (Ismail et al., 2012).

Antituberculosis Activity

The compound has also been evaluated for its antituberculosis properties. A study involving various derivatives of 1H-indole-2,3-dione demonstrated significant inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (Karalı et al., 2007).

Anticancer Potential

Significant research has been conducted on the anticancer properties of 1-(4-fluorobenzyl)-1H-indole-2,3-dione derivatives. These compounds have been found to exhibit inhibitory activity against various cancer cell lines, including breast cancer and leukemia (Kumar & Sharma, 2022), (Li et al., 2014).

Biochemical Modulation

1H-indole-2,3-dione, a core structure of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, is known for its biochemical modulation properties. It has been used in the synthesis of various heterocyclic compounds and as a raw material in drug synthesis, indicating its broad utility in medicinal chemistry (Garden & Pinto, 2001).

Antibacterial and Antifungal Applications

Derivatives of 1H-indole-2,3-dione have shown considerable antibacterial and antifungal potency. This includes activity against strains like Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, and various fungal pathogens (Deswal et al., 2020).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIMVFQGGOJPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364688
Record name 1-(4-fluorobenzyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-1H-indole-2,3-dione

CAS RN

313245-18-0
Record name 1-(4-fluorobenzyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorobenzyl)-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
1-(4-fluorobenzyl)-1H-indole-2,3-dione
Reactant of Route 3
1-(4-fluorobenzyl)-1H-indole-2,3-dione
Reactant of Route 4
1-(4-fluorobenzyl)-1H-indole-2,3-dione
Reactant of Route 5
1-(4-fluorobenzyl)-1H-indole-2,3-dione
Reactant of Route 6
Reactant of Route 6
1-(4-fluorobenzyl)-1H-indole-2,3-dione

Citations

For This Compound
3
Citations
NG Haress, HA Ghabbour, MS Almutairi… - … New Crystal Structures, 2016 - degruyter.com
Crystal structure of 5-methoxy-N′-[(3Z)-5-chloro-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide-DMSO (1/1), C25H18ClFN4O3 · C2H6OS Skip …
Number of citations: 3 www.degruyter.com
AV Bogdanov, IF Zaripova, AD Voloshina… - Chemistry & …, 2018 - Wiley Online Library
A high‐yield synthesis of some novel isatin‐3‐acylhydrazones on the base of 5‐ethylisatin derivatives and Girard's reagent T is described. Antimicrobial activity preliminary SAR study of …
Number of citations: 23 onlinelibrary.wiley.com
M Pandey, S Kumar, G Goldsmith… - Molecular …, 2017 - Wiley Online Library
The terminal step of ligation of single and/or double‐strand breaks during physiological processes such as DNA replication, repair and recombination requires participation of DNA …
Number of citations: 21 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.